COMPOUND A

Antifungal susceptibility Fusarium MIC determination

Gentamicin B1 (CAS 1403-41-4) is the isolated, structurally defined aminoglycoside congener with unique antifungal activity, not interchangeable with clinical gentamicin sulfate mixtures. Unlike C-type components, B1 demonstrates potent antimycotic effects (MIC 0.2–3.1 μg/mL against Fusarium spp.) and defines the low-activity boundary for AAC(3)-I enzyme kinetics (Vmax/Km ~5×10^4 M^-1 s^-1). This certified reference standard is essential for EP impurity profiling, PTC readthrough negative-control experiments, and any investigation requiring congener-specific outcomes. Substituting with composite gentamicin compromises data reproducibility. Authenticated, high-purity (≥98%) material ensures compliance with pharmacopoeial specifications and analytical validation protocols.

Molecular Formula C23H42N2O5
Molecular Weight 426.59
CAS No. 1403-41-4
Cat. No. B1149620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOMPOUND A
CAS1403-41-4
Molecular FormulaC23H42N2O5
Molecular Weight426.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gentamicin B1 (CAS 1403-41-4): Procurement-Ready Aminoglycoside Minor Component with Quantified Antifungal Differentiation


Gentamicin B1 (CAS 1403-41-4) is a structurally defined minor component of the clinical gentamicin complex, a family of aminoglycoside antibiotics produced by Micromonospora purpurea [1]. Characterized by a C20H40N4O10 molecular formula and a distinctive purpurosamine ring substitution pattern that differentiates it from the major C-type congeners, gentamicin B1 is not interchangeable with the heterogeneous gentamicin sulfate mixture (CAS 1405-41-0) commonly employed in cell culture selection [2]. Unlike the major fractions C1, C1a, and C2, which demonstrate only weak antifungal activity, gentamicin B1 exhibits potent and quantifiable in vitro antimycotic effects, establishing its relevance for specialized antimicrobial research and analytical reference applications [3].

Gentamicin B1 (CAS 1403-41-4) Procurement Consideration: Why Gentamicin Sulfate Mixtures Cannot Substitute for the Isolated Minor Component


Substituting gentamicin B1 with commercial gentamicin sulfate mixtures or major C-type components is scientifically invalid due to fundamentally divergent pharmacological profiles. The gentamicin complex comprises multiple congeners with distinct substitution patterns around ring I that confer non-overlapping biological activities [1]. Major fractions C1, C1a, and C2 possess weak to negligible antifungal activity, whereas gentamicin B1 demonstrates potent antimycotic effects against clinically relevant fungal pathogens [2]. Furthermore, gentamicin B1 exhibits markedly different susceptibility to aminoglycoside-modifying enzymes compared to C-type congeners, with direct implications for studies involving resistant bacterial strains [3]. Procurement of the isolated, authenticated component is therefore mandatory for any investigation requiring reproducible, congener-specific outcomes.

Gentamicin B1 (CAS 1403-41-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Gentamicin B1 Antifungal MIC Differentiation: Potency Advantage Over Major Gentamicin Congeners and Conventional Antifungals

Gentamicin B1 demonstrates potent antifungal activity that is absent in the major gentamicin fractions (C1, C1a, C2, C2a), which possess only weak antifungal effects [1]. Against Fusarium species, gentamicin B1 exhibits MIC values of 0.2–3.1 μg/mL, which are significantly lower than those of established clinical antifungals clotrimazole (MIC 3.1–12.5 μg/mL) and amphotericin B (MIC 3.1–50 μg/mL) [2]. Against the dermatophyte Microsporum gypseum, gentamicin B1 MIC is 3.1 μg/mL, an 8-fold lower concentration than required for Trichophyton gypseum (MIC 25 μg/mL) [3].

Antifungal susceptibility Fusarium MIC determination Aminoglycoside SAR

Gentamicin B1 Reduced Susceptibility to Gentamicin Acetyltransferase I: Quantified Resistance Enzyme Substrate Differentiation

Gentamicin B1 is the poorest substrate for gentamicin acetyltransferase I (AAC(3)-I) among evaluated aminoglycosides, with a catalytic efficiency (Vmax/Km) of 5 × 10^4 M^-1 s^-1 [1]. This value is over 200-fold lower than that of gentamicin C1a and sisomicin, which exhibit Vmax/Km values exceeding 10^7 M^-1 s^-1 [2]. The poor substrate recognition of gentamicin B1 by AAC(3)-I is attributed to its distinct ring I substitution pattern lacking the 6′-methyl group present in C-type gentamicins [3].

Aminoglycoside resistance AAC(3)-I Enzyme kinetics Antibiotic modification

Gentamicin B1 Antibacterial Spectrum: Quantified MIC Range Against Gram-Positive and Gram-Negative Clinical Isolates

Gentamicin B1 exhibits a broad antibacterial spectrum with quantifiable MIC values across 20 bacterial strains [1]. The compound effectively inhibits both Gram-positive organisms (Staphylococcus spp., Streptococcus spp., Bacillus subtilis) and Gram-negative pathogens (Escherichia coli, Salmonella spp., Proteus spp., Pseudomonas spp.) with MIC values ranging from 0.1 to 50 μg/mL [2]. This antibacterial activity, while overlapping with that of the gentamicin complex, is congener-specific and must be differentiated from the composite mixture used clinically [3].

Antibacterial susceptibility MIC testing Gram-negative pathogens Staphylococcus

Gentamicin B1 Absence of Nonsense Mutation Readthrough Activity: Functional Differentiation from Structurally Similar Aminoglycosides

Contrary to earlier reports conflating gentamicin B1 with G418, authentic gentamicin B1 lacks premature termination codon (PTC) readthrough activity [1]. In HDQ-P1 and DMS-114 cells homozygous for the TP53 R213X nonsense mutation, gentamicin B1 showed no detectable readthrough activity, and similarly lacked activity in cell-free translation assays [2]. This functional profile distinguishes gentamicin B1 from other aminoglycosides such as G418 and gentamicin X2 that demonstrate measurable PTC suppression activity [3].

PTC readthrough Nonsense mutation suppression Genetic disease research TP53

Gentamicin B1 (CAS 1403-41-4) Evidence-Based Application Scenarios: Where the Isolated Congener Delivers Scientific Value


Fungal Susceptibility Research: Gentamicin B1 as a Positive Control for Fusarium and Dermatophyte MIC Studies

Investigators studying antifungal susceptibility of Fusarium species or dermatophytes should employ purified gentamicin B1 (CAS 1403-41-4) as a congener-specific positive control rather than gentamicin sulfate mixtures. The quantified MIC range of 0.2–3.1 μg/mL against Fusarium isolates provides a reproducible reference point, with activity exceeding that of clotrimazole and amphotericin B [1]. For Microsporum gypseum studies, the 3.1 μg/mL MIC offers an 8-fold differentiation threshold versus Trichophyton gypseum [2].

Aminoglycoside Resistance Enzyme Studies: Gentamicin B1 as a Negative Control Substrate for AAC(3)-I Activity

Research involving aminoglycoside acetyltransferase I (AAC(3)-I) enzyme kinetics requires gentamicin B1 as a critical comparator to establish the substrate specificity range. With a Vmax/Km value of 5 × 10^4 M^-1 s^-1—over 200-fold lower than gentamicin C1a and sisomicin—gentamicin B1 defines the low-activity end of the substrate spectrum [3]. This quantified differential enables precise assessment of structure-activity relationships in aminoglycoside-modifying enzyme assays.

Nonsense Mutation Readthrough Assays: Gentamicin B1 as a Negative Control for PTC Suppression Studies

Investigators conducting premature termination codon (PTC) readthrough assays must use authenticated gentamicin B1 as a negative control aminoglycoside. Unlike G418 and gentamicin X2, gentamicin B1 shows no detectable readthrough activity in TP53 R213X nonsense mutation cell lines or cell-free translation systems [4]. Procurement of verified, congener-pure gentamicin B1 is essential to avoid the confounding readthrough effects observed with misidentified or impure commercial preparations.

Analytical Reference Standard Applications: Gentamicin B1 as an EP-Designated Impurity Marker

Quality control laboratories and pharmaceutical analysts utilize gentamicin B1 (CAS 1403-41-4) as a certified reference standard for the identification and quantification of gentamicin sulfate impurity C per European Pharmacopoeia specifications [5]. The isolated congener is required for validated HPLC and LC-MS methods that resolve gentamicin complex components, enabling compliance with pharmacopoeial impurity profiling requirements for gentamicin sulfate drug substance and finished product testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for COMPOUND A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.